Cas no 885273-49-4 (6-(Pyridin-4-yl)-1H-indole)
6-(Pyridin-4-yl)-1H-indole Chemical and Physical Properties
Names and Identifiers
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- 6-(Pyridin-4-yl)-1H-indole
- 1H-Indole,6-(4-pyridinyl)-
- 6-Pyridin-4-yl-1H-indole
- SCHEMBL18000228
- SB39417
- AMY36402
- FT-0692833
- AKOS006292664
- 885273-49-4
- DTXSID00673531
- DB-077522
-
- Inchi: 1S/C13H10N2/c1-2-12(10-3-6-14-7-4-10)9-13-11(1)5-8-15-13/h1-9,15H
- InChI Key: FOCQQVWHCPIMHK-UHFFFAOYSA-N
- SMILES: N1C=CC2C=CC(C3C=CN=CC=3)=CC1=2
Computed Properties
- Exact Mass: 194.08400
- Monoisotopic Mass: 194.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: nothing
- Topological Polar Surface Area: 28.7A^2
Experimental Properties
- Density: 1.211
- Boiling Point: 405.128°C at 760 mmHg
- Flash Point: 184.355°C
- Refractive Index: 1.689
- PSA: 28.68000
- LogP: 3.22990
6-(Pyridin-4-yl)-1H-indole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-(Pyridin-4-yl)-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM103096-1g |
6-(Pyridin-4-yl)-1H-indole |
885273-49-4 | 95% | 1g |
$729 | 2021-08-06 | |
| Chemenu | CM103096-1g |
6-(Pyridin-4-yl)-1H-indole |
885273-49-4 | 95% | 1g |
$*** | 2023-05-29 | |
| Crysdot LLC | CD11033278-1g |
6-(Pyridin-4-yl)-1H-indole |
885273-49-4 | 95+% | 1g |
$772 | 2024-07-18 |
6-(Pyridin-4-yl)-1H-indole Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 6-(Pyridin-4-yl)-1H-indole
Research Briefing on 6-(Pyridin-4-yl)-1H-indole (CAS: 885273-49-4) in Chemical Biology and Pharmaceutical Applications
6-(Pyridin-4-yl)-1H-indole (CAS: 885273-49-4) is a heterocyclic compound that has garnered significant attention in recent chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This small molecule, characterized by the fusion of a pyridine ring with an indole scaffold, serves as a privileged structure in medicinal chemistry, enabling interactions with diverse biological targets. Recent studies have explored its role as a versatile pharmacophore in drug discovery, particularly in the development of kinase inhibitors and modulators of protein-protein interactions.
In the context of kinase inhibition, 6-(Pyridin-4-yl)-1H-indole derivatives have demonstrated promising activity against several oncogenic kinases. A 2023 study published in the Journal of Medicinal Chemistry revealed that optimized analogs of this scaffold exhibited nanomolar inhibitory potency against c-Met kinase, with compound 7c showing IC50 values below 10 nM in enzymatic assays. The researchers employed structure-activity relationship (SAR) studies to systematically modify the indole nitrogen and pyridine positions, leading to improved selectivity profiles against a panel of 50 kinases. X-ray crystallographic analysis of the lead compound bound to c-Met provided crucial insights into the binding mode, where the pyridinyl nitrogen formed a key hydrogen bond with the hinge region residue Met1160.
Beyond oncology applications, recent investigations have explored the immunomodulatory potential of 6-(Pyridin-4-yl)-1H-indole derivatives. A Nature Communications paper (2024) reported the discovery of novel Toll-like receptor (TLR) modulators based on this scaffold. The lead compound, designated as TLR-IND-45, demonstrated dual activity as both a TLR7 agonist and TLR9 antagonist in primary human dendritic cells, suggesting potential applications in vaccine adjuvants and autoimmune disease therapy. Mechanistic studies using CRISPR-based gene editing confirmed the compound's specificity for these TLR subtypes, with minimal off-target effects observed in transcriptomic profiling.
The synthetic accessibility of 6-(Pyridin-4-yl)-1H-indole has also facilitated its use in chemical biology probes. A recent ACS Chemical Biology study (2024) described the development of photoaffinity labeling derivatives containing this core structure for target identification in live cells. By incorporating diazirine and alkyne tags at the 3-position of the indole ring, researchers created a versatile probe that enabled pull-down and mass spectrometry-based identification of previously unknown binding partners for this scaffold in HeLa cell lysates. This approach revealed unexpected interactions with several RNA-binding proteins, opening new avenues for investigating the role of small molecules in post-transcriptional regulation.
From a drug development perspective, pharmacokinetic optimization of 6-(Pyridin-4-yl)-1H-indole derivatives has shown notable progress. A 2024 European Journal of Medicinal Chemistry publication detailed the metabolic stabilization of this scaffold through strategic fluorination at the 5-position of the indole ring. The fluorinated analogs demonstrated improved microsomal stability (t1/2 > 60 minutes in human liver microsomes) while maintaining target engagement, as confirmed by cellular thermal shift assays. These findings address previous challenges associated with the rapid hepatic clearance of early-generation compounds.
Emerging computational approaches have further enhanced the utility of this chemical scaffold. A recent application of deep learning-based virtual screening (Journal of Chemical Information and Modeling, 2024) identified novel 6-(Pyridin-4-yl)-1H-indole derivatives as potential allosteric modulators of G protein-coupled receptors. The predicted compounds were subsequently validated in functional assays, with several showing biased signaling profiles at the β2-adrenergic receptor. This work exemplifies the growing synergy between computational prediction and experimental validation in leveraging this versatile chemotype.
In conclusion, 6-(Pyridin-4-yl)-1H-indole (CAS: 885273-49-4) continues to demonstrate remarkable versatility in chemical biology and drug discovery. Recent advancements have expanded its applications from traditional kinase inhibition to novel areas such as immunomodulation, chemical proteomics, and GPCR targeting. The scaffold's synthetic tractability, combined with emerging structure-based design strategies and computational tools, positions it as a valuable platform for future therapeutic development across multiple disease areas.
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